REACTION_CXSMILES
|
[Cl:1]Cl.[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10]>>[Cl:1][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[C:5]=1[OH:10]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is Introduced
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]Cl.[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10]>>[Cl:1][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[C:5]=1[OH:10]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is Introduced
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |